molecular formula C16H12Cl3NO B14625002 4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one CAS No. 59046-04-7

4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one

Cat. No.: B14625002
CAS No.: 59046-04-7
M. Wt: 340.6 g/mol
InChI Key: SLOGWTOJGAJWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one typically involves the reaction of 1,1,1-trichloro-4-phenylbut-3-en-2-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

59046-04-7

Molecular Formula

C16H12Cl3NO

Molecular Weight

340.6 g/mol

IUPAC Name

4-anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C16H12Cl3NO/c17-16(18,19)15(21)11-14(12-7-3-1-4-8-12)20-13-9-5-2-6-10-13/h1-11,20H

InChI Key

SLOGWTOJGAJWHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(Cl)(Cl)Cl)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.